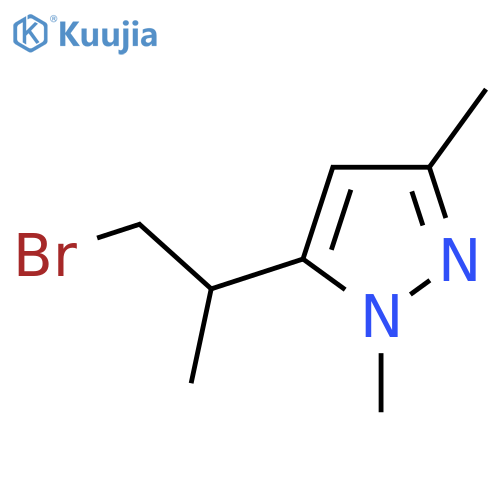Cas no 2229147-11-7 (5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)

2229147-11-7 structure
商品名:5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole
- 2229147-11-7
- EN300-1926995
-
- インチ: 1S/C8H13BrN2/c1-6(5-9)8-4-7(2)10-11(8)3/h4,6H,5H2,1-3H3
- InChIKey: WFZPVFWMWJPLBB-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 216.02621g/mol
- どういたいしつりょう: 216.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.8Ų
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926995-5.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 5g |
$4349.0 | 2023-05-31 | ||
| Enamine | EN300-1926995-2.5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-0.05g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-10.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-1926995-0.1g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-1g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 5g |
$4349.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-0.25g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1926995-1.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1926995-0.5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.5g |
$1440.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2229147-11-7 (5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole) 関連製品
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
